Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate
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Overview
Description
Triethyl 2-azabicyclo[221]heptane-2,3,3-tricarboxylate is a chemical compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The presence of carboxylate groups enhances its solubility and reactivity, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate stands out due to the presence of three carboxylate groups, which significantly enhance its reactivity and potential applications. The combination of a bicyclic structure with multiple functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
89768-06-9 |
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Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-4-20-12(17)15(13(18)21-5-2)10-7-8-11(9-10)16(15)14(19)22-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
DRWFHGKWFVQYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2CCC(C2)N1C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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